Ethyl 6-chloro-2,3-dimethylbenzoate
Description
Ethyl 6-chloro-2,3-dimethylbenzoate (systematic name: this compound) is an ester derivative of benzoic acid featuring chlorine and two methyl substituents on the aromatic ring. The compound’s reactivity and physicochemical properties are influenced by the positions of the chlorine and methyl groups, which modulate steric and electronic effects .
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
ethyl 6-chloro-2,3-dimethylbenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3 |
InChI Key |
AKKQFIXKTDZNDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2,3-dimethylbenzoate typically involves the esterification of 6-chloro-2,3-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
6-chloro-2,3-dimethylbenzoic acid+ethanolH2SO4Ethyl 6-chloro-2,3-dimethylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2,3-dimethylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 6-azido-2,3-dimethylbenzoate or 6-thiocyanato-2,3-dimethylbenzoate.
Ester Hydrolysis: 6-chloro-2,3-dimethylbenzoic acid and ethanol.
Oxidation: 6-chloro-2,3-dimethylbenzoic acid.
Scientific Research Applications
Ethyl 6-chloro-2,3-dimethylbenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: Employed in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2,3-dimethylbenzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methyl groups can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with ethyl 6-chloro-2,3-dimethylbenzoate, differing in substituent positions, halogen types, or ester groups. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Reactivity and Functional Group Analysis
- Electronic Effects : The electron-withdrawing chlorine at position 6 deactivates the aromatic ring, directing electrophilic attacks to less hindered positions. In contrast, fluorine in ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3) introduces stronger electron withdrawal, increasing reactivity toward nucleophilic substitutions .
- Amino Substitution: Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9) features an amino group at position 2, enabling participation in coupling reactions or salt formation, which is absent in the target compound .
Physicochemical Properties
- Melting/Boiling Points : While explicit data are unavailable, the bulkier substituents in this compound likely raise melting points relative to smaller analogs like methyl 4-chloro-2,3-dimethylbenzoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
